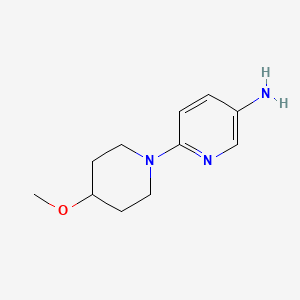

![molecular formula C13H21N B1418539 Tert-butyl[(3,4-dimethylphenyl)methyl]amine CAS No. 1155171-58-6](/img/structure/B1418539.png)

Tert-butyl[(3,4-dimethylphenyl)methyl]amine

Overview

Description

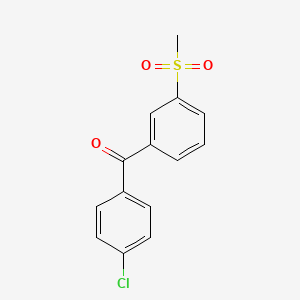

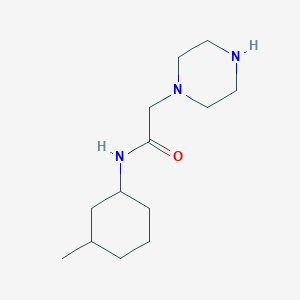

Tert-butyl[(3,4-dimethylphenyl)methyl]amine is a chemical compound with the molecular formula C13H21N and a molecular weight of 191.31 . It is used for research purposes .

Molecular Structure Analysis

The molecule contains a total of 53 bonds. There are 20 non-H bond(s), 6 multiple bond(s), 6 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 secondary amine(s) (aliphatic) .Scientific Research Applications

Crystal Structure Analysis

- Scientific Field: Crystallography

- Application Summary: The compound has been used in the study of crystal structures .

- Methods of Application: The crystal structure of the compound was determined using X-ray diffraction .

- Results: The crystal structure was determined to be monoclinic with a = 7.3985 (2) Å, b = 16.6978 (5) Å, c = 16.5137 (5) Å, β = 96.699 (3)°, V = 2026.15 (10) Å 3, Z = 4, Rgt ( F ) = 0.0428, wRref ( F 2 ) = 0.1116, T = 90 K .

Synthesis of Biologically Active Compounds

- Scientific Field: Organic Chemistry

- Application Summary: The compound has been used in the synthesis of biologically active compounds .

- Methods of Application: The compound was synthesized starting from commercially available 4-bromo-1 H -indole and using simple reagents .

- Results: The synthesized compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Organic Light Emitting Diodes (OLEDs)

- Scientific Field: Materials Science

- Application Summary: The compound has been used in the design and synthesis of blue fluorescent dopants for OLED devices .

- Methods of Application: The compound was synthesized by introducing alkylated N-phenylaniline and alkylated dibenzo[b,d]furan-amine as side groups, based on the pyrene chromophore .

- Results: When used as dopants in OLED devices, both DMP-BP and DBF-BP exhibited device performances with current efficiencies of over 9 cd A −1 and full width at half maximum (FWHM) values of less than 44 nm. Both materials achieved an excellent device lifetime with LT95 values exceeding 200 hours .

Antimicrobial Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: The compound has been used in the design and synthesis of effective antimicrobial agents .

- Methods of Application: Mono- and di-alkyne-substituted monoboc protected o-phenylenediamines were reacted with different substituted aryl azides which yielded 18 new compounds .

- Results: The compounds showed maximum potency against S. aureus (ATCC 25323) strain with MIC value of 6.25 µg/ml, which is comparable with standard drug ciprofloxacin (MIC 6.25 µg/ml) while remaining compounds showed moderate to weak activity .

Synthesis of Indiacen A and Indiacen B

- Scientific Field: Organic Chemistry

- Application Summary: The compound has been used in the synthesis of biologically active natural products like Indiacen A and Indiacen B .

- Methods of Application: The compound was synthesized starting from commercially available 4-bromo-1H-indole and using simple reagents .

- Results: The synthesized compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Asymmetric Synthesis of Amines

- Scientific Field: Organic Chemistry

- Application Summary: The compound has been used in the asymmetric synthesis of amines .

- Methods of Application: The compound was synthesized using catalytic enantioselective methods in two steps from the extremely inexpensive oil waste by-product, tert-butyl disulfide .

- Results: The synthesized compound is a potential precursor to a wide range of highly enantioenriched amines .

properties

IUPAC Name |

N-[(3,4-dimethylphenyl)methyl]-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-10-6-7-12(8-11(10)2)9-14-13(3,4)5/h6-8,14H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMRTUBKAWHZGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl[(3,4-dimethylphenyl)methyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-Methylpyridin-2-yl)oxy]aniline](/img/structure/B1418462.png)

![5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1418471.png)